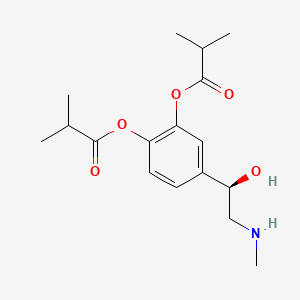
Dibutepinephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutepinephrine is a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is known for its ability to selectively activate alpha and beta adrenergic receptors, making it useful in various medical and research applications .
Vorbereitungsmethoden
The synthesis of Dibutepinephrine involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Chemischer Reaktionen
Dibutepinephrine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated compounds as reagents. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Dibutepinephrine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Researchers use it to study the effects of adrenergic receptor activation in biological systems.
Medicine: It is investigated for its potential therapeutic uses, particularly in cardiovascular diseases.
Industry: It is used in the development of new drugs and in the study of drug interactions .
Wirkmechanismus
Dibutepinephrine exerts its effects by binding to and activating alpha and beta adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP levels. These molecular targets and pathways are crucial for its sympathomimetic effects, such as increased heart rate and vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Dibutepinephrine is similar to other sympathomimetic agents such as epinephrine and norepinephrine. it has unique properties that make it distinct:
Epinephrine: While both compounds activate adrenergic receptors, this compound has a different chemical structure that may result in varied pharmacokinetics and dynamics.
Norepinephrine: Similar to epinephrine, but with differences in receptor selectivity and duration of action. These differences highlight the uniqueness of this compound and its potential advantages in specific applications .
Eigenschaften
CAS-Nummer |
2735735-23-4 |
|---|---|
Molekularformel |
C17H25NO5 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
XUROVJXCRSDXKR-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















